molecular formula C10H19NO3Si B1589353 (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid CAS No. 82938-50-9

(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid

Cat. No. B1589353
CAS RN: 82938-50-9
M. Wt: 229.35 g/mol
InChI Key: LIEWITJXZYCDLE-ZETCQYMHSA-N
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Description

The tert-Butyl(dimethyl)silyl (TBS) group is a silyl protecting group used in organic synthesis. It is introduced into a molecule to protect a functional group from the reactivity of other functional groups .


Synthesis Analysis

The TBS group can be introduced into a molecule using tert-butyldimethylsilyl chloride in the presence of a base . The removal of the TBS group can be achieved under mild conditions using sodium tetrachloroaurate (III) dihydrate as a catalyst .


Molecular Structure Analysis

The molecular formula of the TBS group is C6H15Si, and its structure consists of a silicon atom bonded to a tert-butyl group and two methyl groups .


Physical And Chemical Properties Analysis

The TBS group is non-polar and hydrophobic. It increases the steric bulk of the molecule, which can influence the reactivity and selectivity of reactions .

Scientific Research Applications

    Chemistry and Biology of the tert-Butyl Group

    • Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature, being involved in biosynthetic and biodegradation pathways .
    • Results : The use of the tert-butyl group can lead to a variety of outcomes, depending on the context. For example, it can influence the course of a chemical reaction or play a role in a biological process .

    tert-Butyldimethylsilyl Group as a Protecting Group

    • Application : The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis. It’s introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
    • Methods : The specific methods of application would depend on the particular synthesis being performed. Generally, the tert-butyldimethylsilyl group would be added to the molecule under specific conditions, then removed once the desired reaction has taken place .
    • Results : The use of the tert-butyldimethylsilyl group as a protecting group can help to control the course of a chemical reaction, leading to the desired product .
    • Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature, being involved in biosynthetic and biodegradation pathways .
    • Results : The use of the tert-butyl group can lead to a variety of outcomes, depending on the context. For example, it can influence the course of a chemical reaction or play a role in a biological process .

    Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Application : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
    • Methods : This method has been developed using flow microreactor systems .
    • Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

    Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers

    • Application : Sodium tetrachloroaurate(III) dihydrate as a catalyst enables a simple and mild removal of tert-butyl(dimethyl)silyl (TBS) protecting groups .
    • Methods : A selective deprotection of aliphatic TBS ethers is possible in the presence of aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers .
    • Results : TBS ethers can also be transformed into benzyl ethers in one pot .

    tert-Butyl Group in Biocatalytic Processes

    • Application : The tert-butyl group has potential applications in biocatalytic processes .
    • Results : The use of the tert-butyl group in biocatalytic processes can influence the course of the reaction or play a role in the biological process .

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling compounds containing the TBS group. Specific safety information would depend on the particular compound .

Future Directions

The development of new methods for the introduction and removal of the TBS group, as well as the design of new silyl protecting groups, are areas of ongoing research in organic chemistry .

properties

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWITJXZYCDLE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440773
Record name (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid

CAS RN

82938-50-9
Record name (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(tert-Butyldimethylsilyl)-4-oxo-2-azetidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
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(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
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(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid

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